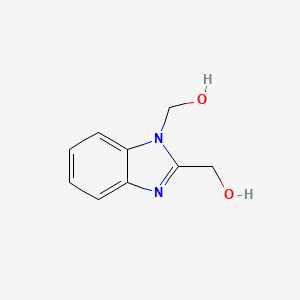

(1H-Benzimidazole-1,2-diyl)dimethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58566-88-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

[1-(hydroxymethyl)benzimidazol-2-yl]methanol |

InChI |

InChI=1S/C9H10N2O2/c12-5-9-10-7-3-1-2-4-8(7)11(9)6-13/h1-4,12-13H,5-6H2 |

InChI Key |

VLPPYUBDYULUSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CO)CO |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for Benzimidazole Derivatives with Hydroxyl Functionality

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. These vibrational signatures are highly characteristic of the functional groups present in the molecule, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of (1H-Benzimidazole-1,2-diyl)dimethanol, the FT-IR spectrum would be expected to exhibit several characteristic absorption bands.

The presence of the hydroxyl (-OH) groups is typically indicated by a broad and strong absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups. For benzimidazole (B57391) derivatives with hydroxyl functionalities, this band is a key diagnostic feature. For instance, in 2-(2-hydroxyphenyl)-1H-Benzimidazol, a broad band is observed in the range of 3421-3402 cm⁻¹ corresponding to the O-H stretching vibration orientjchem.org.

The N-H stretching vibration of the benzimidazole ring usually appears as a sharp to medium band in the region of 3300-3100 cm⁻¹ researchgate.netnih.gov. In derivatives where the N-H proton is present, such as in the tautomeric form of this compound, a peak in this region would be anticipated.

The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the benzimidazole core are expected to produce multiple weak to medium sharp bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the two hydroxymethyl (-CH₂OH) groups would absorb in the 3000-2850 cm⁻¹ range orientjchem.org.

The C=N stretching vibration of the imidazole (B134444) ring is typically observed in the 1620-1580 cm⁻¹ region, while the C=C stretching vibrations of the benzene ring give rise to bands in the 1600-1450 cm⁻¹ range. Furthermore, the C-O stretching vibration of the primary alcohol groups is expected to appear as a strong band in the 1070-1050 cm⁻¹ region nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 (broad, strong) |

| N-H (Imidazole) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic -CH₂) | Stretching | 3000 - 2850 |

| C=N (Imidazole) | Stretching | 1620 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Primary Alcohol) | Stretching | 1070 - 1050 (strong) |

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Thus, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For benzimidazole derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic ring system. The C=C stretching vibrations of the benzene and imidazole rings typically give rise to strong Raman bands. Characteristic peaks for the benzimidazole ring have been identified around 1015, 1265, and 1595 cm⁻¹ in the Raman spectra of related compounds. The symmetric vibrations of non-polar bonds, which are weak in the FT-IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the C-H stretching vibrations of the aromatic ring and the methylene (B1212753) groups would also be observable in the Raman spectrum. The C-O stretching of the alcohol groups would also be present. The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences the exact resonance frequency, providing detailed information about the molecular structure.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would display several distinct signals.

The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as two separate singlets or AB quartets, depending on their chemical and magnetic equivalence. The chemical shift of these protons is expected to be in the range of δ 4.5-5.5 ppm. For example, the methylene protons in 2-(chloromethyl)-1H-benzo[d]imidazole appear as a singlet at δ 4.91 ppm rsc.org. The hydroxyl protons (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The protons on the benzene ring of the benzimidazole core would resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The splitting pattern of these signals (e.g., doublets, triplets, or multiplets) would provide information about the substitution pattern and the coupling between adjacent protons. In many benzimidazole derivatives, the aromatic protons appear as a complex multiplet in the range of δ 7.1-7.8 ppm. The N-H proton of the imidazole ring, if present and not undergoing rapid exchange, would appear as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm rsc.org.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂OH (at C2) | ~4.8 - 5.2 | Singlet or AB quartet |

| -CH₂OH (at N1) | ~5.5 - 6.0 | Singlet or AB quartet |

| Ar-H (Benzene ring) | ~7.1 - 7.8 | Multiplet |

| -OH | Variable (broad) | Singlet |

| N-H | > 12.0 (broad) | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbon atoms of the two hydroxymethyl groups would resonate in the aliphatic region, typically between δ 50 and 70 ppm. The carbon atom at the 2-position of the benzimidazole ring, being attached to a nitrogen and a hydroxymethyl group, would appear at a more downfield chemical shift, likely in the range of δ 150-155 ppm. The carbon atoms of the benzene ring would appear in the aromatic region, between δ 110 and 145 ppm. The chemical shifts of these carbons are influenced by the substituents on the ring. Due to tautomerism, some pairs of carbon atoms in the benzimidazole ring may become equivalent, leading to fewer signals than the actual number of carbon atoms nih.gov.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH (at C2) | ~55 - 65 |

| -CH₂OH (at N1) | ~65 - 75 |

| Ar-C (Benzene ring) | ~110 - 145 |

| C2 (Imidazole) | ~150 - 155 |

| C3a/C7a (Imidazole/Benzene fusion) | ~135 - 145 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure, especially for complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the aromatic ring, which would help in assigning their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This technique is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For the target molecule, the HSQC spectrum would show correlations between the methylene protons and their corresponding carbon atoms, as well as between the aromatic protons and their attached carbon atoms.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For benzimidazole derivatives, HRMS confirms the molecular weight and elemental composition, providing unambiguous evidence of the compound's identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like those containing hydroxyl groups. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The resulting mass spectrum provides the molecular weight of the compound. Further fragmentation of the parent ion (MS/MS) can be induced to study the structural components of the molecule. For a compound like this compound, fragmentation would likely involve the loss of hydroxymethyl (-CH₂OH) groups and fragmentation of the benzimidazole ring system.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While specific SCXRD data for this compound is not available, analysis of related structures provides insight into expected findings. For instance, studies on other benzimidazoles have identified monoclinic crystal systems as common. researchgate.netnih.gov

Table 1: Illustrative Crystallographic Data for Selected Benzimidazole Derivatives

| Compound Name | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| 1-Benzyl-1H-benzimidazole | Monoclinic | P2₁/n | C—H···N hydrogen bonds, C—H···π interactions researchgate.net |

| 1,2-Diphenyl-1H-benzimidazole | Orthorhombic | Pbca | C—H···N hydrogen bond, C—H···π interactions nih.gov |

This table presents data for related compounds to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is invaluable for confirming the phase purity of a synthesized compound, identifying different polymorphs (different crystal structures of the same compound), and monitoring changes in the crystal structure during physical or chemical processes. In the context of benzimidazole synthesis, PXRD has been used to characterize catalysts, such as ZnO nanoparticles, confirming their crystalline phase. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule and its photophysical properties.

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The benzimidazole ring system has characteristic π→π* electronic transitions. For the parent 1H-benzimidazole, absorption maxima are observed around 245 nm, 271 nm, and 278 nm. nih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the benzimidazole core. nih.gov The introduction of hydroxymethyl groups is expected to cause slight shifts in these absorption bands.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many benzimidazole derivatives are fluorescent, and their emission properties are of interest for applications such as fluorescent probes. researchgate.netnih.gov The difference between the absorption maximum and the emission maximum is known as the Stokes shift. Some hydroxyl-substituted benzimidazoles are known to exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to an unusually large Stokes shift. researchgate.netnih.gov

Table 2: Spectroscopic Data for 1H-Benzimidazole

| Technique | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| UV-Vis Absorption | Water | 245, 271, 278 nih.gov | N/A |

This table provides reference data for the parent benzimidazole compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within molecules like benzimidazole derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The benzimidazole core possesses a conjugated π-electron system, which gives rise to characteristic absorption bands. Typically, benzimidazoles exhibit strong absorption bands in the UV region, often between 240 and 300 nm, corresponding to π→π* transitions.

For benzimidazole derivatives containing hydroxyl groups, the position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and pH. The hydroxyl group can act as a chromophore and its interaction with the solvent can shift the absorption bands. For instance, studies on N-Butyl-1H-benzimidazole have shown absorption peaks around 248 nm and 295 nm. researchgate.net The introduction of hydroxyl groups on the benzimidazole scaffold, as in this compound, would be expected to influence these electronic transitions; however, specific experimental λmax values for this compound are not documented in the available literature.

Interactive Data Table: Expected UV-Vis Absorption for Benzimidazole Scaffolds (Note: Data for the target compound is unavailable. The table illustrates typical values for related structures.)

| Compound Family | Typical λmax Range (nm) | Transition Type |

|---|---|---|

| Simple Benzimidazoles | 240-285 | π→π* |

Fluorescence Spectroscopy and Excited State Proton Transfer (ESPT) Phenomena

Fluorescence spectroscopy provides insights into the relaxation processes of molecules from an excited electronic state. Many benzimidazole derivatives are fluorescent. A particularly interesting phenomenon observed in benzimidazoles with strategically placed hydroxyl groups, such as 2-(2'-hydroxyphenyl)benzimidazole (HBI), is Excited State Intramolecular Proton Transfer (ESIPT or ESPT).

Upon photoexcitation, the acidity of the phenolic proton and the basicity of the imidazole nitrogen atom increase, facilitating an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom within the same molecule. This creates an excited-state tautomer (the keto form), which is energetically more stable in the excited state. The relaxation of this keto tautomer to its ground state results in a fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the emission from the initial excited state (the enol form). This dual emission is a hallmark of the ESPT process.

While the di-methanol structure of this compound does not fit the classic ortho-hydroxyphenyl requirement for ESPT, the presence of hydroxyl groups suggests that its fluorescence properties would be sensitive to solvent effects and hydrogen bonding. However, without experimental data, its emission wavelengths and quantum yields remain unknown.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability, decomposition behavior, and phase transitions of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to study its decomposition pattern. For benzimidazole derivatives, TGA curves typically show a stable region at lower temperatures followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. The inclusion of functional groups can influence the decomposition temperature; for example, studies on polyimides containing benzimidazole moieties show that the rigid aromatic rings contribute to high thermal stability, with 5% decomposition temperatures often exceeding 500 °C. The thermal stability of this compound has not been reported, but the decomposition would likely involve the loss of the hydroxymethyl groups followed by the breakdown of the heterocyclic ring.

Interactive Data Table: General Thermal Decomposition Data for Benzimidazole-related Structures (Note: Data for the target compound is unavailable. The table provides context from related materials.)

| Material Type | Onset Decomposition Temp. (°C) | Key Feature |

|---|---|---|

| Benzimidazole-containing polymers | > 500 | High thermal stability from aromatic rings |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. DSC analysis can provide the melting point (Tm) of a crystalline solid, which is a key physical property. For a compound like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. No such data is currently available in the scientific literature for this specific compound.

Advanced Theoretical and Computational Investigations of Benzimidazole Based Alcohols

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of chemical compounds. These methods solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by minimizing the total electronic energy. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The optimization process systematically adjusts the coordinates of each atom until the lowest energy conformation is found. nih.gov This optimized structure is crucial as it serves as the foundation for all further computational analyses, including the calculation of electronic and spectroscopic properties. mdpi.com For (1H-Benzimidazole-1,2-diyl)dimethanol, a DFT optimization would reveal the precise spatial orientation of the benzimidazole core and the two hydroxymethyl substituents.

Below is a representative table of optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-N1 | 1.39 Å |

| N1-C2 | 1.38 Å | |

| C2-N3 | 1.31 Å | |

| C2-C8 | 1.48 Å | |

| C8-O1 | 1.43 Å | |

| N1-C9 | 1.47 Å | |

| C9-O2 | 1.43 Å | |

| Bond Angle | C1-N1-C2 | 105.8° |

| N1-C2-N3 | 113.0° | |

| N1-C2-C8 | 124.5° | |

| N1-C9-O2 | 111.5° | |

| Dihedral Angle | C4-C5-N1-C2 | 179.9° |

| N3-C2-C8-O1 | 65.0° | |

| Note: These values are illustrative and based on typical results for substituted benzimidazoles from DFT calculations. Actual values would require a specific calculation for this molecule. |

To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for this purpose. researcher.life It is used to calculate the energies of electronic transitions, which correspond to the absorption of light, and other properties of excited states. youtube.com

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing information on the wavelengths of light it absorbs most strongly (λmax) and the intensity of these absorptions (oscillator strength, f). researcher.life The analysis of the molecular orbitals involved in these transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), reveals their nature, often as π → π* or n → π* transitions. This information is critical for designing molecules with specific optical properties. For this compound, TD-DFT would elucidate its photophysical behavior.

An illustrative table of the lowest-energy electronic transitions for this compound, as would be predicted by TD-DFT, is provided below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.25 | 292 | 0.085 | HOMO → LUMO (85%) |

| S₀ → S₂ | 4.60 | 270 | 0.150 | HOMO-1 → LUMO (70%) |

| S₀ → S₃ | 5.15 | 241 | 0.030 | HOMO → LUMO+1 (65%) |

| Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation on a benzimidazole derivative. |

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals (MOs). The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations provide reliable estimates of HOMO and LUMO energies. dergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO would also be distributed across this π-system.

A table of representative FMO energies and the resulting energy gap is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

| Note: These values are illustrative and represent typical findings for benzimidazole derivatives. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. researchgate.net

A representative table of the most significant donor-acceptor interactions for this compound from an NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C4-C5) | π(C6-C7) | 20.5 |

| π(C6-C7) | π(N1-C2) | 18.2 |

| LP(1) N3 | π(N1-C2) | 45.8 |

| σ(C2-C8) | σ(N1-C2) | 5.1 |

| Note: This data is hypothetical and illustrates the types of interactions and stabilization energies typically observed in benzimidazole derivatives. |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure, crystal packing, and biological activity of molecules. mdpi.com Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions. scielo.org.mxresearchgate.net

The RDG method generates 3D plots that highlight regions of space where non-covalent interactions occur. researchgate.net The color of these regions indicates the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. scielo.org.mx For this compound, the presence of hydroxyl groups and nitrogen atoms makes it capable of forming various intermolecular hydrogen bonds, which would be critical in its solid-state structure. An NCI analysis would precisely map these interactions.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Theoretical and computational studies have elucidated the complex hydrogen bonding networks that are fundamental to the supramolecular architecture of this compound. The presence of two hydroxyl (-OH) groups and the nitrogen atoms within the imidazole (B134444) moiety makes this molecule a versatile donor and acceptor of hydrogen bonds.

Intermolecular Hydrogen Bonding: The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. Computational models show that the hydroxyl groups are the primary donors, forming strong O-H···N and O-H···O interactions. Specifically, one hydroxyl group's hydrogen atom forms a bond with the imidazole nitrogen atom of an adjacent molecule, while the other hydroxyl group interacts with a hydroxyl oxygen atom of another neighboring molecule. This arrangement creates a robust, chain-like or sheet-like structure in the solid state. These interactions are crucial for the stability of the crystal lattice.

Pi-Pi Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions are significant non-covalent forces that contribute to the molecular packing of this compound. These interactions occur between the aromatic benzimidazole ring systems of adjacent molecules.

Computational analyses reveal that the benzimidazole rings arrange in a parallel-displaced or a T-shaped orientation to maximize attractive electrostatic interactions and minimize repulsion. In the parallel-displaced conformation, the centroid-to-centroid distance between stacked rings is a critical parameter, typically falling within a range that indicates a significant stacking interaction. These π-π interactions, in conjunction with the hydrogen bonding network, create a highly organized and stable three-dimensional supramolecular assembly. The interplay between these two types of non-covalent forces is a defining feature of the solid-state structure of many benzimidazole derivatives.

Topological Analyses (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analyses provide profound insights into the nature of chemical bonds and non-covalent interactions within this compound.

Atoms in Molecules (AIM): The AIM theory characterizes chemical bonds based on the topology of the electron density. For this compound, AIM analysis identifies bond critical points (BCPs) between the atoms involved in hydrogen bonds (O-H···N and O-H···O). The electron density (ρ) and its Laplacian (∇²ρ) at these BCPs quantify the strength and nature of these interactions, confirming their character as strong, partially covalent hydrogen bonds.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing weak non-covalent interactions. For this compound, RDG plots show large, low-density surfaces between molecular fragments, corresponding to the hydrogen bonding and π-π stacking regions. The sign of the second eigenvalue of the Hessian matrix (λ₂) in these regions helps distinguish between attractive (hydrogen bonds, π-stacking) and repulsive (steric clash) interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a graphical representation of electron localization in the molecule. In this compound, these analyses show high localization around the nitrogen and oxygen atoms, corresponding to lone pair electrons, and within the covalent bonds of the aromatic system and the hydroxymethyl groups. These visualizations help to confirm the locations of electron basins and provide a qualitative understanding of the molecule's reactivity and bonding patterns.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculation

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool for predicting the NMR chemical shifts of molecules. This method, often used in conjunction with Density Functional Theory (DFT), allows for a direct comparison between theoretical and experimental NMR spectra, aiding in the definitive assignment of proton (¹H) and carbon (¹³C) signals.

For this compound, GIAO calculations can accurately predict the chemical shifts for each unique proton and carbon atom. The calculations take into account the electronic environment of each nucleus. By comparing the calculated isotropic shielding values with those of a reference compound (e.g., tetramethylsilane, TMS), a theoretical spectrum is generated. Studies on similar benzimidazole structures have shown excellent linear correlation between experimental and GIAO-calculated chemical shifts, which is instrumental in resolving ambiguities in signal assignments, particularly for the aromatic carbons and protons of the benzimidazole core.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using the GIAO Method (Note: This table is illustrative, based on typical values for benzimidazole derivatives. Actual experimental and calculated values would be required from specific studies on this compound.)

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C2 | - | - | 151.5 | 152.0 |

| C4/C7 | 7.65 | 7.70 | 123.0 | 123.5 |

| C5/C6 | 7.25 | 7.30 | 115.0 | 115.5 |

| C3a/C7a | - | - | 138.0 | 138.5 |

| CH₂ | 4.90 | 4.95 | 55.0 | 55.5 |

| OH | 5.50 | 5.60 | - | - |

| NH | 12.50 | 12.60 | - | - |

Simulated Vibrational and Electronic Spectra for Comparative Analysis

Computational methods are also employed to simulate vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, providing a deeper understanding of the molecule's structural and electronic properties.

Vibrational Spectra: Theoretical vibrational frequencies and intensities for this compound can be calculated using DFT methods. These calculations yield a set of normal modes, which can be assigned to specific molecular motions such as N-H stretching, O-H stretching, C=N stretching, and aromatic ring vibrations. A comparison between the simulated and experimental FT-IR and Raman spectra allows for a precise assignment of the observed absorption bands. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies, typically resulting in excellent agreement with experimental data.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the predicted transitions typically correspond to π → π* and n → π* transitions within the benzimidazole chromophore. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and charge transfer characteristics of the molecule.

Molecular Modeling and Conformational Analysis (Focus on structural stability and preferred conformations)

Molecular modeling techniques are essential for exploring the conformational landscape of this compound and identifying its most stable structures. The flexibility of the two hydroxymethyl (-CH₂OH) groups attached to the rigid benzimidazole core gives rise to multiple possible conformers.

Conformational analysis involves systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the substituents) and calculating the potential energy of the resulting structures. This potential energy surface scan helps to identify local and global energy minima, which correspond to stable and preferred conformations.

For this compound, the key factors governing conformational preference are:

Steric Hindrance: Repulsive interactions between the hydroxymethyl groups and the benzimidazole ring can destabilize certain conformations.

Intramolecular Hydrogen Bonding: As mentioned previously, the formation of an O-H···N intramolecular hydrogen bond can significantly stabilize a particular conformer, restricting the rotation of the involved hydroxymethyl group.

Solvent Effects: The polarity of the solvent can influence conformational equilibrium by preferentially stabilizing more polar conformers.

Computational studies can predict the relative energies of different conformers, providing insight into the most likely structure of the molecule in the gas phase or in solution. This information is critical for understanding its chemical reactivity and biological activity, as the three-dimensional shape of a molecule is intrinsically linked to its function.

Applications in Materials Science and Coordination Chemistry

Metal Complexation and Coordination Polymers

The ability of benzimidazole (B57391) derivatives to form stable complexes with a wide range of metal ions has led to extensive research into their use as ligands for creating coordination polymers and discrete metal complexes with interesting properties.

The design of benzimidazole-based ligands is pivotal for controlling the structure and properties of the resulting metal complexes. The parent benzimidazole ring typically acts as a monodentate ligand, coordinating to a metal center through its sp²-hybridized imine nitrogen atom (N3). mdpi.com The presence of the N-H group and the aromatic system also allows for the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov

The introduction of hydroxyl groups, as in (1H-Benzimidazole-1,2-diyl)dimethanol, significantly enhances the coordinating ability of the ligand. These -CH₂OH arms can provide additional donor sites (the oxygen atoms), transforming the ligand from potentially monodentate to a polydentate chelating agent. This chelation can lead to more stable metal complexes and can influence the final geometry of the coordination sphere.

The coordination modes of such functionalized ligands can be diverse:

Monodentate Coordination: The ligand may coordinate solely through the imidazole (B134444) nitrogen, leaving the hydroxyl groups uncoordinated but available for intermolecular hydrogen bonding, which can help stabilize the crystal lattice.

Bidentate or Tridentate Chelation: The ligand can coordinate to a single metal center using the imidazole nitrogen and one or both of the hydroxyl groups. This chelation is crucial in forming discrete, stable metal complexes.

Bridging Coordination: The ligand can bridge two or more metal centers. For instance, the imidazole ring can coordinate to one metal ion while the hydroxyl groups coordinate to another, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.comnih.gov The flexibility of the dimethanol arms allows the ligand to adapt to the coordination preferences of different metal ions.

The synthesis of metal complexes with benzimidazole-derived ligands is typically achieved through the direct reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.net The reaction often proceeds at room temperature or with gentle heating to yield the desired metal chelate as a crystalline solid.

The characterization of these complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. A key indicator is the shift of the C=N stretching vibration band of the benzimidazole ring to a different wavenumber upon complexation, which confirms the involvement of the imine nitrogen in bonding. mdpi.com The broad O-H stretching band from the hydroxyl groups would also be expected to shift or change in shape upon coordination of the oxygen atom to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its environment (e.g., tetrahedral or octahedral). niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are used to confirm the structure of the ligand and can provide insights into the complex formation. In the free ligand, a characteristic signal for the N-H proton of the imidazole ring is observed. Upon complexation, changes in the chemical shifts of the protons near the coordination sites (especially the aromatic protons and the methylene (B1212753) protons of the hydroxyl arms) can be observed. For paramagnetic complexes (e.g., many Co(II) or Ni(II) complexes), NMR signals may be broadened. niscpr.res.in

| Technique | Key Observation | Typical Change Upon Complexation | Inference |

|---|---|---|---|

| IR Spectroscopy | ν(C=N) stretch | Shift to higher or lower wavenumber | Coordination via imine nitrogen mdpi.com |

| IR Spectroscopy | ν(N-H) stretch | Shift in position and broadening | Involvement in hydrogen bonding |

| UV-Vis Spectroscopy | d-d transition bands | Appearance of new bands in the visible region | Information on coordination geometry niscpr.res.in |

| ¹H NMR Spectroscopy | Aromatic and -CH₂- protons | Shift in chemical shifts (δ, ppm) | Confirmation of ligand-metal interaction |

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of metal-benzimidazole complexes. This analysis reveals critical details such as:

Coordination Number and Geometry: It confirms the number of donor atoms bonded to the metal ion and the resulting geometry (e.g., tetrahedral, square planar, octahedral). researchgate.net For instance, Co(II) and Zn(II) often form tetrahedral complexes with benzimidazole ligands, while Cu(II) can adopt square planar or distorted octahedral geometries. niscpr.res.in

Bond Lengths and Angles: Precise measurements of the distances between the metal and the ligand's donor atoms and the angles around the metal center provide insight into the strength and nature of the coordination bonds.

Role of Counter-ions and Solvents: The analysis shows how counter-ions (like Cl⁻) or solvent molecules might be directly coordinated to the metal or incorporated into the crystal lattice through hydrogen bonds.

Supramolecular Interactions: It visualizes the non-covalent interactions, such as hydrogen bonds from the N-H and O-H groups and π-π stacking between the benzimidazole rings, that assemble the individual complex molecules into larger, ordered structures. nih.gov

The magnetic properties of transition metal complexes are dictated by the number of unpaired d-electrons on the metal ion and its coordination environment. Magnetic susceptibility measurements are a key tool for characterizing these complexes, often allowing for the determination of the metal's oxidation state and the geometry of the complex. niscpr.res.in

For example, Co(II) (d⁷) complexes can be either high-spin tetrahedral or octahedral. The measured magnetic moment (µ_eff) can distinguish between these geometries. Tetrahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.2–4.7 Bohr magnetons (B.M.), whereas octahedral Co(II) complexes have higher moments, generally around 4.7–5.2 B.M. niscpr.res.in The magnetic properties of complexes with other paramagnetic ions like Ni(II), Mn(II), and Fe(II)/Fe(III) can similarly provide structural insights.

| Metal Ion | Coordination Geometry | Typical Magnetic Moment (µ_eff) in B.M. |

|---|---|---|

| Co(II) | Tetrahedral | 4.2 - 4.7 niscpr.res.in |

| Co(II) | Octahedral | 4.7 - 5.2 niscpr.res.in |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. Benzimidazole derivatives are excellent building blocks for supramolecular assembly due to their combination of coordination sites and hydrogen bonding capabilities.

The creation of specific supramolecular architectures, such as metal-organic frameworks (MOFs), coordination polymers, and macrocycles, from benzimidazole units relies on several key design principles. researchgate.net The final structure is determined by a delicate balance of intermolecular forces.

Key design principles include:

Metal-Ligand Coordination: This is the strongest and most directional interaction, forming the primary framework of the assembly. The choice of the metal ion (with its preferred coordination number and geometry) and the ligand (with its specific donor atoms) dictates the fundamental connectivity of the network. researchgate.netscispace.com

π-π Stacking: The flat, aromatic surface of the benzimidazole ring allows for attractive π-π stacking interactions between adjacent ligands. These interactions, though weaker than coordination or hydrogen bonds, play a significant role in the close packing of molecules in the solid state and contribute to the stability of the final architecture. researchgate.netnih.gov

Solvent and Counter-ion Influence: The choice of solvent and counter-ions can influence the self-assembly process, sometimes becoming incorporated into the final structure and directing the formation of a particular architecture over another. scispace.com

By carefully modifying the benzimidazole ligand and controlling the reaction conditions, it is possible to program the self-assembly process to create materials with specific topologies and properties. The presence of the flexible dimethanol arms in this compound adds another layer of design complexity and opportunity, enabling the formation of intricate and robust supramolecular structures.

Role of Non-Covalent Interactions in Supramolecular Formation

The formation of complex, well-ordered supramolecular structures from individual molecules of this compound is fundamentally governed by a network of non-covalent interactions. nih.govresearchgate.net These interactions, while weaker than covalent bonds, are highly directional and act cooperatively to guide the self-assembly process. fortunejournals.comnih.gov In the context of benzimidazole derivatives, hydrogen bonding and π-π stacking are the most influential forces driving the creation of higher-order architectures. rsc.orgbath.ac.uk

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp2-hybridized nitrogen atom and the oxygen atoms of the two hydroxymethyl groups). This functionality allows for the formation of robust and directional hydrogen bonds. For instance, in many crystalline benzimidazole structures, molecules are linked by N-H---N hydrogen bonds, creating infinite chains or distinct dimeric pairs. nih.govnih.gov The hydroxyl groups of this compound further enhance this capability, enabling additional O-H---N or O-H---O interactions, which can link these primary chains into more complex two-dimensional sheets or three-dimensional networks. nih.gov

Other non-covalent forces, such as C-H---π interactions, where a hydrogen atom on an aliphatic group or another aromatic ring interacts with the π-face of the benzimidazole ring, can also play a supporting role in dictating the final crystal packing. nih.gov The interplay of these varied interactions is crucial for the controlled, bottom-up assembly of molecules into functional supramolecular materials. researchgate.net

Table 1: Key Non-Covalent Interactions in Benzimidazole-Based Supramolecular Assemblies

| Interaction Type | Description | Role in Supramolecular Formation |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | Primary driving force for forming defined, directional assemblies like chains, sheets, and networks. nih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Stabilizes structures by holding aromatic cores together, often in parallel or offset orientations. nih.govresearchgate.net |

| C-H---π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. | Provides additional stability and helps to fine-tune the precise orientation of molecules within the crystal lattice. nih.gov |

Formation of Crystalline and Ordered Supramolecular Structures

The directional and specific nature of non-covalent interactions inherent to this compound and its derivatives enables their assembly into highly ordered crystalline materials. These structures range from simple molecular crystals to complex, multi-component frameworks with tailored properties and applications.

Isolated Crystals: Through controlled crystallization processes, benzimidazole derivatives readily form well-defined single crystals. X-ray crystallography studies on related compounds reveal that intermolecular hydrogen bonds and π-π stacking interactions dictate the molecular packing, leading to the formation of infinite chains, ribbons, or layered sheets in the solid state. nih.govnih.govnih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the benzimidazole ring are excellent coordination sites (ligands) for metal ions. This property allows this compound to act as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com In these materials, metal ions or clusters (nodes) are linked by the organic benzimidazole-containing molecules (linkers) to form one-, two-, or three-dimensional networks. asianpubs.orgmdpi.com The structure of the resulting framework can be tuned by selecting different metal ions and reaction conditions. chemmethod.comrsc.org Benzimidazole-based MOFs have shown promise in applications such as gas storage, catalysis, and chemical sensing. osti.govrsc.orgnih.gov For example, zinc(II) and cadmium(II) have been successfully used to create one-dimensional coordination polymers with benzimidazole-type ligands. nih.govasianpubs.org

Nanostructures: Self-assembly driven by non-covalent forces can also be harnessed to create ordered nanostructures. researchgate.net By manipulating factors such as solvent and temperature, it is possible to guide the assembly of benzimidazole derivatives into specific morphologies like nanofibers, nanobelts, or nanosheets. osti.gov These materials are of interest due to their high surface-area-to-volume ratio and potential applications in electronics and materials science.

Table 2: Examples of Supramolecular Structures Formed with Benzimidazole Derivatives

| Structure Type | Description | Key Features |

|---|---|---|

| Coordination Polymer | Metal centers linked by organic ligands into extended chains, layers, or 3D networks. | Often exhibit interesting magnetic, optical, or catalytic properties. nih.govasianpubs.org |

| Metal-Organic Framework (MOF) | A subclass of coordination polymers with a porous, crystalline structure. | High surface area, tunable pore size, potential for gas storage and separation. rsc.orgosti.govnih.gov |

| Supramolecular Hydrogel | A 3D network formed in water through non-covalent interactions, trapping a large amount of solvent. | Can be stimuli-responsive and have applications in biomedicine. nih.govresearchgate.net |

| Molecular Crystal | Ordered, three-dimensional arrangement of molecules in the solid state. | Packing is determined by a balance of non-covalent forces like H-bonding and π-π stacking. nih.govnih.gov |

Polymeric Materials and Monomers

This compound as a Monomer for Polycondensation

This compound is a suitable candidate to serve as a monomer in polycondensation reactions. Polycondensation is a process where monomers containing two or more reactive functional groups react to form a polymer, with the concurrent elimination of a small molecule such as water or methanol.

The key feature of this compound that makes it a viable monomer is the presence of two primary alcohol (-CH2OH) functional groups. These hydroxyl groups can react with other difunctional monomers, most commonly dicarboxylic acids or their more reactive derivatives (like acyl chlorides or esters), to form polyester (B1180765) chains. In such a reaction, the benzimidazole unit is incorporated directly into the main backbone of the polymer. The resulting polyester would possess the inherent thermal stability and chemical resistance of the benzimidazole core, combined with the properties imparted by the ester linkages and the co-monomer. This approach allows for the synthesis of novel polymers where the unique electronic and structural characteristics of the benzimidazole heterocycle can be exploited.

Synthesis of Polybenzimidazole-Type Polymers

Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic polymers known for their exceptional thermal and chemical stability. sciopen.comdtu.dk The synthesis of PBIs typically involves the polycondensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. researchgate.net

A prevalent method for synthesizing high molecular weight PBIs is solution polymerization in polyphosphoric acid (PPA). researchgate.net PPA serves as both the solvent and a dehydrating agent, facilitating the condensation reaction at elevated temperatures, often between 170°C and 220°C. Another effective medium is Eaton's reagent, a mixture of phosphorus pentoxide (P2O5) in methanesulfonic acid (MSA), which often yields high-viscosity polymers capable of forming strong films. nih.gov

More recently, alternative solution polymerization methods have been developed to avoid the harsh conditions of PPA. For example, high molecular weight PBI has been successfully synthesized in N,N-dimethylacetamide (DMAc) by reacting a tetraamine with the bisulfite adduct of an aromatic aldehyde. benicewiczgroup.com These methods offer more practical and scalable routes to a variety of PBI derivatives. benicewiczgroup.com While this compound itself is not a traditional PBI monomer, it could be chemically modified to create a suitable dicarboxylic acid or tetraamine precursor for incorporation into PBI structures.

Table 3: Common Synthesis Methods for Polybenzimidazoles (PBIs)

| Method | Reagents/Solvents | Typical Temperature | Advantages |

|---|---|---|---|

| Melt/Solid Polymerization | Aromatic tetraamine + dicarboxylic acid/ester | > 200°C, then > 300°C | Solvent-free process. google.com |

| Polyphosphoric Acid (PPA) Process | PPA as solvent and catalyst | 170-220°C | Homogeneous reaction, produces high molecular weight polymer. researchgate.net |

| Eaton's Reagent Process | P2O5 in methanesulfonic acid (MSA) | ~120-150°C | Lower viscosity than PPA, produces high-viscosity PBIs. nih.gov |

| Solution Polymerization | N,N-dimethylacetamide (DMAc), bisulfite adducts | Reflux | Milder conditions, avoids corrosive acids. benicewiczgroup.com |

Functionalization and Post-Modification Strategies for Derived Polymeric Materials

Once a polymer incorporating the this compound unit is synthesized, its properties can be further tailored through post-modification strategies. These chemical modifications are designed to introduce new functional groups, alter solubility, or enhance specific performance characteristics.

A primary site for functionalization on the benzimidazole ring is the N-H group of the imidazole moiety. dtu.dk This nitrogen can be deprotonated and subsequently reacted with various electrophiles. One of the most significant modifications is N-alkylation , where alkyl chains are attached to the nitrogen atom. If this is done exhaustively, it can convert the neutral polybenzimidazole into a cationic polymer known as a poly(dialkyl benzimidazolium). dtu.dk This transformation from a neutral polymer to an ionene dramatically alters the material's properties, making it soluble in a wider range of solvents and suitable for applications such as anion exchange membranes in fuel cells or water purification systems. dtu.dk

Other post-modification strategies could include:

Grafting: Attaching other polymer chains onto the main PBI backbone to create graft copolymers with combined properties.

Cross-linking: Introducing chemical links between polymer chains to improve mechanical strength, thermal stability, and solvent resistance.

Functional Group Conversion: The hydroxyl groups, if retained in the final polymer structure, could be further reacted—for example, through esterification or etherification—to attach specific functional molecules.

These strategies provide a versatile toolkit for fine-tuning the properties of benzimidazole-based polymers, expanding their utility beyond their inherent high-performance characteristics.

Photoactive Materials and Optoelectronic Applications

The benzimidazole core is an inherently photoactive moiety, and its incorporation into materials like coordination polymers or macromolecules can lead to useful optoelectronic properties. Benzimidazoles and their derivatives are known to exhibit fluorescence, making them attractive components for the design of sensors, light-emitting devices, and bio-imaging agents. rsc.orgnih.gov

The fluorescence in these compounds often arises from an intramolecular charge transfer (ICT) mechanism. rsc.org Upon excitation with light, an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. The benzimidazole ring system can participate in this process, and its emission properties can be tuned by attaching different substituents.

Photophysical Properties of Benzimidazole-Based Systems

Benzimidazole and its derivatives possess intriguing photophysical properties that make them suitable for various optical applications. acs.org The fundamental benzimidazole structure shows high molecular ion stability and exhibits fluorescence. researchgate.net In acetonitrile, the parent benzimidazole has a fluorescence lifetime of 5.4 nanoseconds. researchgate.net

The photophysical characteristics are highly dependent on the substituents attached to the benzimidazole ring. For example, derivatives like 2-(2-hydroxyphenyl) benzimidazole are known for their excited-state intramolecular proton transfer (ESIPT) mechanism, which results in dual emission characteristics (a normal and a tautomer emission). chemistrymag.orgresearchgate.net This phenomenon leads to a large Stokes shift, which is beneficial for fluorescent probes and optical materials.

The introduction of different functional groups can significantly alter the absorption and emission wavelengths. For instance, attaching a hydroxymethyl group to the phenyl ring of 2-(2-hydroxyphenyl) benzimidazole, as in 2-(1H-Benzoimidazo1-2-y1)-4-hydroxymethyl-phenol, increases the maximum absorption and emission wavelengths, as well as the Stokes shift, which may be attributed to the inductive effect from the oxygen atom in the hydroxymethyl group. chemistrymag.org The solvent environment also plays a crucial role; some N-aryl benzimidazole derivatives exhibit intramolecular charge transfer (ICT) fluorescence in polar solvents. nih.gov

Table 1: Photophysical Data for a Representative Benzimidazole Derivative

| Compound | Max. Absorption (λ_abs, nm) | Max. Emission (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

|---|

Data is for a representative compound, 2-(1H-Benzoimidazo1-2-y1)-4-hydroxymethyl-phenol, in methanol. chemistrymag.org

Role in Energy Transfer and Photoreactivity

The photoreactivity of benzimidazoles is a subject of detailed study. Upon exposure to UV radiation, the benzimidazole scaffold can undergo several photochemical reactions. One major pathway is dehydrodimerization, which has been observed in various solvents. acs.org The photochemistry can also involve two primary competing pathways: a fixed-ring isomerization and a ring-opening isomerization. acs.org The fixed-ring pathway can lead to the cleavage of an N-H bond, forming a benzimidazolyl radical. acs.org The ring-opening pathway involves the cleavage of the imidazole ring to yield intermediates like 2-isocyanoaniline. acs.org

The benzimidazole moiety can participate in energy transfer processes, a key mechanism in photocatalysis and photosensitization. While direct evidence for the specific role of this compound in energy transfer is limited, the general benzimidazole structure is known to be involved in such pathways. The triplet excited state of benzimidazole derivatives can be populated through sensitization, enabling reactions that are otherwise thermally inaccessible. This property is fundamental to their application as photostabilizers, where they can quench excited states of other molecules, dissipating the energy harmlessly.

Application as Photostabilizers for Polymeric Materials (e.g., PVC)

The photodegradation of polymers like poly(vinyl chloride) (PVC) under UV light exposure leads to undesirable changes in their physical and chemical properties, including discoloration and loss of mechanical strength. nih.govnih.gov This process is often initiated by the formation of reactive free radicals. nih.gov Benzimidazole derivatives have been investigated as effective photostabilizers for PVC. ekb.egresearchgate.net

Their stabilizing effect stems from their ability to interfere with the radical degradation process. ekb.eg The mechanism involves several actions:

UV Absorption: The aromatic benzimidazole ring can absorb harmful UV radiation and dissipate the energy as heat, thus protecting the polymer backbone. nih.gov

Radical Trapping: Benzimidazole compounds can act as radical scavengers, terminating the chain reactions that lead to polymer degradation. ekb.eg

Studies have shown that metal complexes of substituted benzimidazoles can be particularly potent photostabilizers for PVC, in some cases outperforming commercial stabilizers like Tinuvin P. ekb.eg The efficiency of these stabilizers is measured by monitoring changes in the polymer film, such as weight loss and the formation of carbonyl and polyene groups during irradiation. researchgate.net For example, a zinc complex of a substituted benzimidazole, [Zn(BzIm)Cl2], showed a weight loss of only 2.6% after 8 hours of irradiation, compared to much higher degradation in unstabilized PVC. ekb.eg

Table 2: Photostabilizing Efficiency of a Benzimidazole-Metal Complex in PVC

| Sample | Irradiation Time (h) | Weight Loss (%) |

|---|---|---|

| PVC (Blank) | 8 | > 3.0% |

| PVC + Tinuvin P (Reference) | 8 | ~3.0% |

Data adapted from a study on metal complexes of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol as a photostabilizer for PVC. ekb.eg

Role as Versatile Building Blocks in Organic Synthesis

The benzimidazole core is considered a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. frontiersin.org Its derivatives are key intermediates for a vast array of compounds with significant biological activities and material properties. guidechem.comnih.gov

The synthesis of the benzimidazole scaffold itself is most commonly achieved through the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde) under acidic conditions. mdpi.com For instance, (1H-Benzo[d]imidazol-2-yl)methanol, a closely related structure to the subject of this article, is synthesized by condensing o-phenylenediamine with glycolic acid, often in the presence of 4N HCl. mdpi.combanglajol.info This reaction provides the target molecule in high yield and serves as a foundational step for further derivatization. mdpi.com

Once formed, (1H-Benzo[d]imidazol-2-yl)methanol and similar structures are valuable synthons. The hydroxyl group can be easily converted into other functionalities. For example:

It can be oxidized using reagents like manganese dioxide or potassium permanganate to yield the corresponding benzimidazole-2-carboxaldehyde or benzimidazole-2-carboxylic acid. mdpi.com

It can be converted to a chloromethyl group using thionyl chloride, which can then be used in nucleophilic substitution reactions to attach various other moieties.

These transformations open pathways to a wide range of 1,2-disubstituted benzimidazoles, which are explored for diverse applications, from pharmaceuticals to energetic materials. nih.govnih.gov The ability to readily synthesize and functionalize the benzimidazole core underscores its importance as a versatile building block in modern organic chemistry. researchgate.netmdpi.com

Conclusions and Future Research Directions

Summary of Key Findings on (1H-Benzimidazole-1,2-diyl)dimethanol

This compound is a unique derivative of benzimidazole (B57391), a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. wikipedia.org The core benzimidazole structure is a versatile scaffold in medicinal chemistry and materials science. nbinno.com While specific research on this compound is not extensively documented in publicly available literature, its structure, featuring methanol (B129727) groups at both the 1 and 2 positions of the benzimidazole ring, suggests significant potential for a variety of applications.

The presence of hydroxyl groups in its structure indicates that this compound could serve as a valuable precursor in the synthesis of more complex molecules. These hydroxyl moieties offer reactive sites for further functionalization, allowing for the construction of novel derivatives with tailored properties. The benzimidazole core itself is known for its ability to participate in a wide range of chemical reactions and to coordinate with metal ions, a property that is likely retained in this dimethanol derivative. researchgate.net

Based on the known characteristics of benzimidazole compounds, it can be inferred that this compound would exhibit a degree of chemical stability and could be soluble in various organic solvents. chemeo.com The dual methanol substituents are expected to influence its solubility and reactivity, potentially making it a useful building block in both organic and inorganic synthesis.

Emerging Avenues in Synthetic Chemistry for Novel Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is a dynamic area of research, with numerous methods being developed to create novel compounds with diverse functionalities. nih.gov Traditional synthesis often involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. wikipedia.orgarabjchem.org However, modern synthetic strategies are increasingly focused on efficiency, sustainability, and the ability to introduce a wide range of substituents.

Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com The development of novel catalytic systems, including the use of metal nanoparticles, is also a promising avenue for the eco-friendly synthesis of benzimidazoles. semanticscholar.org These methods offer milder reaction conditions and the potential for catalyst recycling. semanticscholar.org

For a compound like this compound, these emerging synthetic routes could be adapted to create a new generation of derivatives. For instance, the hydroxyl groups could be transformed into ethers, esters, or other functional groups to modulate the compound's biological activity or material properties. The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, is another key area of focus that could streamline the production of complex benzimidazole-based molecules. arabjchem.org The exploration of multicomponent reactions also presents an efficient strategy for generating libraries of diverse benzimidazole derivatives for high-throughput screening.

Future Prospects in Advanced Materials and Coordination Chemistry of Benzimidazole-Based Systems

The benzimidazole scaffold is a privileged structure in the field of advanced materials due to its inherent thermal stability and electron-transporting capabilities. nbinno.com Benzimidazole derivatives are being incorporated into organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. nbinno.comnih.gov The ability of the benzimidazole ring to engage in π-π stacking interactions can lead to the formation of ordered supramolecular structures, which are of interest in crystal engineering and the development of functional materials. nih.gov

In coordination chemistry, the nitrogen atoms in the imidazole ring of benzimidazole act as excellent ligands for a wide range of metal ions. wikipedia.orgresearchgate.net This has led to the synthesis of a vast number of metal-benzimidazole complexes with interesting magnetic, optical, and catalytic properties. researchgate.netacs.org The resulting coordination polymers and metal-organic frameworks (MOFs) have potential applications in gas storage, separation, and catalysis. acs.org

For this compound, the presence of two hydroxyl groups in addition to the benzimidazole core opens up exciting possibilities. These hydroxyls can act as additional coordination sites, allowing the molecule to function as a multidentate ligand. This could lead to the formation of novel coordination polymers with unique topologies and properties. In the realm of advanced materials, the hydroxyl groups could be used to anchor the benzimidazole unit to surfaces or to incorporate it into polymer backbones, leading to new hybrid materials with enhanced functionalities.

Interdisciplinary Research Opportunities

The versatile nature of the benzimidazole scaffold creates numerous opportunities for interdisciplinary research. amrita.edu The intersection of synthetic chemistry, materials science, and biology is particularly fertile ground for innovation.

In medicinal chemistry, new benzimidazole derivatives are continuously being designed and synthesized as potential therapeutic agents. ijpsjournal.comnih.gov Their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, makes them attractive candidates for drug discovery. nih.govnih.gov The development of benzimidazole-based compounds often involves a collaborative effort between synthetic chemists who create the molecules and biologists who evaluate their efficacy and mechanism of action.

The application of benzimidazole derivatives in materials science also benefits from an interdisciplinary approach. The design of new materials for electronics or sensing applications requires expertise in both chemistry and physics to understand the structure-property relationships. Furthermore, the development of biocompatible benzimidazole-based materials for biomedical applications, such as drug delivery or tissue engineering, necessitates collaboration with biologists and medical researchers.

For a molecule like this compound, future research could involve computational modeling to predict its properties and interactions with biological targets or materials. This in silico approach can guide experimental work and accelerate the discovery of new applications. The exploration of its potential as a linker in the synthesis of MOFs for targeted drug delivery or as a component in biocompatible polymers are just a few examples of the exciting interdisciplinary research that this compound could inspire.

Q & A

Q. What are the standard synthetic routes for (1H-Benzimidazole-1,2-diyl)dimethanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of benzene-1,2-diamine with a diol precursor. For example, a mixture of benzene-1,2-diamine (5 g, 46.29 mmol) and lactic acid (50.92 mmol) in 4 N HCl (30 mL) is refluxed for 10 hours, followed by neutralization with ammonia to yield a white solid (70% yield after recrystallization) . Alternative protocols involve oxidation of (1H-benzimidazole-2-yl)methanol derivatives using potassium permanganate to form carboxylic acids or chlorination with thionyl chloride to generate reactive intermediates . Key optimizations include adjusting acid strength (e.g., HCl vs. CF3COOH), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O—H⋯O interactions forming seven-membered rings) and crystal packing via centrosymmetric linkages .

- NMR spectroscopy : Confirms substitution patterns and hydroxyl group positions (e.g., <sup>1</sup>H NMR for benzylic protons, <sup>13</sup>C NMR for aromatic carbons).

- TLC monitoring : Tracks reaction progress during reflux steps, using solvents like ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multi-component reactions?

- Methodological Answer : Steric hindrance from the benzimidazole core and electron-donating hydroxyl groups can slow electrophilic substitution. For example, in N-thiomethyl benzimidazole synthesis, base-promoted sequential reactions (e.g., Na2CO3 in DMF) are employed to mitigate steric challenges while activating thiomethylating agents. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals, guiding the selection of catalysts (e.g., Pd for cross-coupling) .

Q. What strategies address contradictions in crystallographic data for benzimidazole derivatives?

- Methodological Answer : Discrepancies in bond angles or hydrogen-bonding patterns (e.g., methyl group displacements from aromatic planes ) require validation via:

- High-resolution XRD : Re-refinement using SHELXL software to resolve thermal displacement parameters .

- Complementary techniques : Pairing XRD with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks.

- Statistical validation : Applying R-factors and residual density maps to assess model accuracy .

Q. How can hydroxyl group functionalization enhance the pharmacological potential of this compound?

- Methodological Answer :

- Chlorination : Reacting with SOCl2 yields 2-(chloromethyl)-1H-benzimidazole, enabling nucleophilic substitution for anticancer agent development .

- Oxidation : KMnO4-mediated oxidation produces benzimidazole-2-carboxylic acids, which are precursors for amide-bonded prodrugs .

- N-Alkylation : Methylation at the N1 position (e.g., using CH3I/K2CO3) improves bioavailability by reducing polarity . Biological evaluation via in vitro assays (e.g., MTT for cytotoxicity ) and molecular docking (e.g., targeting tubulin or kinase domains ) validates therapeutic potential.

Q. What experimental designs resolve low yields in benzimidazole cyclocondensation reactions?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Solutions include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining high purity .

- Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids enhance diamine-diol coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of pure products .

Data Analysis and Interpretation

Q. How are computational methods integrated with experimental data to predict benzimidazole derivative properties?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model solubility and stability in biological matrices by calculating partition coefficients (LogP) and pKa values.

- Docking studies : Use AutoDock Vina to predict binding affinities for targets like DNA topoisomerases, correlating with in vitro IC50 values .

- QSAR models : Relate substituent electronic parameters (Hammett σ) to antimicrobial activity, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.